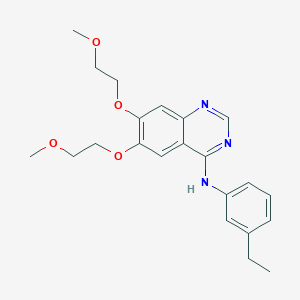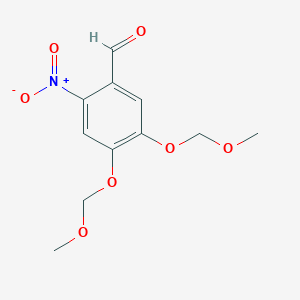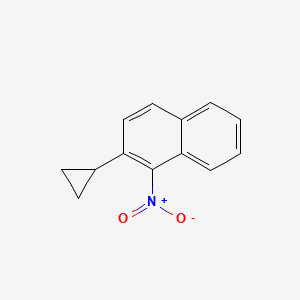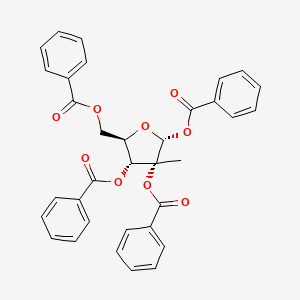
(R,R)-氟伐他汀钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluvastatin, a member of the HMG-CoA reductase inhibitors group, is primarily used in the treatment of hypercholesterolemia. It achieves significant reductions in serum levels of low-density lipoprotein (LDL)-cholesterol, total cholesterol, with modest declines in serum triglyceride levels and small increases in high-density lipoprotein (HDL)-cholesterol levels (Plosker & Wagstaff, 1996).
Synthesis Analysis
The synthesis of fluvastatin involves the inhibition of the HMG-CoA reductase pathway, a crucial step in cholesterol synthesis. Fluvastatin's distinct biopharmaceutical profile includes a short systemic exposure time and virtually no active circulating metabolites, targeted primarily to the liver (Garnett, 1996).
Molecular Structure Analysis
Fluvastatin's efficacy in reducing cholesterol levels is attributed to its molecular structure that enables potent inhibition of HMG-CoA reductase. This structural efficacy contributes to its broad use in hypercholesterolemia management. However, detailed molecular structure insights specific to "(R,R)-Fluvastatin Sodium Salt" require further literature that focuses on this stereoisomer's unique structural aspects.
Chemical Reactions and Properties
Fluvastatin interacts with various enzymes and pathways beyond cholesterol synthesis. Its pleiotropic effects include impacts on atherosclerotic disease progression and cardiovascular morbidity and mortality, which cannot be fully explained by cholesterol lowering alone. These include modulation of the mevalonate pathway, which impacts several cellular functions beyond cholesterol synthesis (Corsini, 2000).
Physical Properties Analysis
While specific physical properties of "(R,R)-Fluvastatin Sodium Salt" like solubility, melting point, and molecular weight are not detailed in the provided literature, fluvastatin's formulation and pharmacokinetic properties, such as its liver-targeted metabolism and protein binding capacity, suggest it has been optimized for effective use in lipid management (Garnett, 1996).
Chemical Properties Analysis
Fluvastatin's chemical properties, including its interaction with cytochrome P450 enzymes and potential for drug-drug interactions, are crucial for its metabolism and therapeutic efficacy. It is metabolized by CYP2C9, differentiating it from other statins that are metabolized by CYP3A4, which may influence its interaction profile with other drugs (Hirota, Fujita, & Ieiri, 2020).
科学研究应用
The methods of application often involve the formation of the salt of the API using one of four methods: thermal, anti-solvent, evaporation, and slurry conversion . Regardless of the method employed, the crystallization is influenced by the additive type, concentration, pH, and ionic strength .
As for the results or outcomes, they can vary greatly depending on the specific application and experimental conditions. In general, the correct salt form can enhance the solubility, stability, and bioavailability of the API, thereby improving its therapeutic effect .
-
Pharmaceutical Sciences
- Application : Salts of therapeutic agents, such as “(R,R)-Fluvastatin Sodium Salt”, are often used in the field of pharmaceutical sciences . The choice of a particular salt formulation is based on numerous factors such as the chemistry of the active pharmaceutical ingredient (API), intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
- Methods : The methods of application often involve the formation of the salt of the API using one of four methods: thermal, anti-solvent, evaporation, and slurry conversion . Regardless of the method employed, the crystallization is influenced by the additive type, concentration, pH, and ionic strength .
- Results : The correct salt form can enhance the solubility, stability, and bioavailability of the API, thereby improving its therapeutic effect .
-
Technological Applications
- Application : Aqueous salt solutions are utilized and encountered in wide-ranging technological applications and natural settings . Towards improved understanding of the effect of salts on the dynamic properties of such systems, dilute aqueous salt solutions (up to 1 molar concentration) are investigated .
- Methods : Experiments and molecular simulations are conducted to quantify viscosity and water self-diffusion coefficients, together with rheometry and Pulsed Field Gradient Spin Echo (PFGSE)-NMR experiments for validation .
- Results : Simulation predictions are consistent with experimental observations in terms of trend and magnitude of salt-specific effects .
-
Weed Control
- Application : Sodium chloride salt applications provide effective control of sourgrass in seashore paspalum turf .
- Methods : Granular applications of a coarse salt (100% sodium chloride, 75% of particles 2.0 to 1.0 mm in diameter) provided a lower level of control than fine salt at both the 1,464- and 488-kg/ha rates .
- Results : A similar trend was observed in 2007, but no significant differences were observed between these treatments .
安全和危害
未来方向
属性
CAS 编号 |
194934-99-1 |
|---|---|
产品名称 |
(R,R)-Fluvastatin Sodium Salt |
分子式 |
C₂₄H₂₅FNNaO₄ |
分子量 |
433.45 |
同义词 |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






